Cas no 5686-52-2 (2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile)
5686-52-2 structure
Product Name:2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Numero CAS:5686-52-2
MF:C11H14N2S
MW:206.307260990143
CID:1603211
PubChem ID:591762
Update Time:2025-04-21
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-Amino-6-ethyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile
- Benzo[b]thiophene-3-carbonitrile, 2-amino-6-ethyl-4,5,6,7-tetrahydro-
- NCGC00337160-01
- DTXSID30972286
- Oprea1_089640
- 2-amino-6-ethyl-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile
- Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-amino-6-ethyl-
- 5686-52-2
- VS-05122
- 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHENE-3-CARBONITRILE
- CHEMBL1632447
- BBL016072
- UJSSIVVJQQNBCO-UHFFFAOYSA-N
- 2-amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- STK315437
- 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile #
- CBMicro_027941
- MFCD01114964
- G67014
- SCHEMBL20254477
- Cambridge id 5686522
- EN300-227677
- Oprea1_682411
- AKOS016344992
- 2-AMINO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE
- 329222-96-0
- ALBB-001601
- AB00093509-04
- BIM-0028006.P001
- AKOS000142645
- AB00093509-01
-
- Inchi: 1S/C11H14N2S/c1-2-7-3-4-8-9(6-12)11(13)14-10(8)5-7/h7H,2-5,13H2,1H3
- Chiave InChI: UJSSIVVJQQNBCO-UHFFFAOYSA-N
- Sorrisi: S1C(=C(C#N)C2=C1CC(CC)CC2)N
Proprietà calcolate
- Massa esatta: 206.08792
- Massa monoisotopica: 206.088
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 257
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 78Ų
Proprietà sperimentali
- Densità: 1.19
- Punto di ebollizione: 401.3°C at 760 mmHg
- Punto di infiammabilità: 196.5°C
- Indice di rifrazione: 1.594
- PSA: 49.81
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Letteratura correlata
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
5686-52-2 (2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti